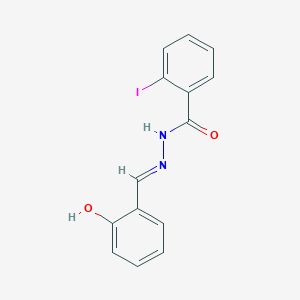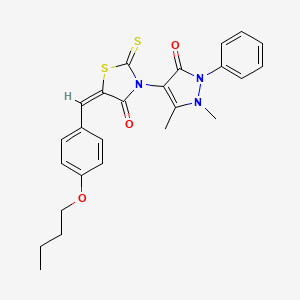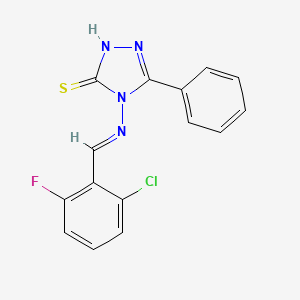![molecular formula C16H16N4OS2 B11980603 2-[(1-methyl-1H-benzimidazol-2-yl)thio]-N'-[(E)-1-(2-thienyl)ethylidene]acetohydrazide](/img/structure/B11980603.png)
2-[(1-methyl-1H-benzimidazol-2-yl)thio]-N'-[(E)-1-(2-thienyl)ethylidene]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(1-methyl-1H-benzimidazol-2-yl)thio]-N’-[(E)-1-(2-thienyl)ethylidene]acetohydrazide is a complex organic compound that features a benzimidazole moiety linked to a thienyl group through an acetohydrazide linkage. This compound is of interest due to its potential pharmacological activities and its structural uniqueness, which combines the properties of benzimidazole and thienyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-methyl-1H-benzimidazol-2-yl)thio]-N’-[(E)-1-(2-thienyl)ethylidene]acetohydrazide typically involves multiple steps:
Formation of Benzimidazole Thioether: The initial step involves the synthesis of 1-methyl-1H-benzimidazole-2-thiol. This can be achieved by reacting o-phenylenediamine with carbon disulfide in an alkaline medium, followed by methylation.
Acetohydrazide Formation: The benzimidazole thioether is then reacted with chloroacetyl chloride to form the corresponding acetohydrazide.
Condensation with Thienyl Aldehyde: The final step involves the condensation of the acetohydrazide with 2-thienyl aldehyde under reflux conditions in ethanol to yield the target compound
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-[(1-methyl-1H-benzimidazol-2-yl)thio]-N’-[(E)-1-(2-thienyl)ethylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The imine group can be reduced to an amine using reducing agents such as sodium borohydride.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, particularly at the 5-position
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Electrophiles like halogens, nitro groups under acidic or basic conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Halogenated or nitro-substituted benzimidazole derivatives.
Scientific Research Applications
Chemistry: Used as a ligand in coordination chemistry due to its ability to form stable complexes with metal ions.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Potential use as a pharmacophore in the development of new therapeutic agents, particularly for its anticancer and antiparasitic activities .
Industry: Limited industrial applications, primarily used in research settings.
Mechanism of Action
The mechanism of action of 2-[(1-methyl-1H-benzimidazol-2-yl)thio]-N’-[(E)-1-(2-thienyl)ethylidene]acetohydrazide is not fully understood. it is believed to exert its effects through:
Molecular Targets: Interaction with DNA and enzymes involved in cell replication and repair.
Pathways Involved: Inhibition of key enzymes in microbial and cancer cell metabolism, leading to cell death
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds like thiabendazole and omeprazole share the benzimidazole core and exhibit similar biological activities.
Thienyl Derivatives: Compounds like thienylacetic acid and thienylmethylamine share the thienyl group and are used in various chemical and pharmaceutical applications
Uniqueness
2-[(1-methyl-1H-benzimidazol-2-yl)thio]-N’-[(E)-1-(2-thienyl)ethylidene]acetohydrazide is unique due to its combined benzimidazole and thienyl moieties, which confer a distinct set of chemical and biological properties
Properties
Molecular Formula |
C16H16N4OS2 |
|---|---|
Molecular Weight |
344.5 g/mol |
IUPAC Name |
2-(1-methylbenzimidazol-2-yl)sulfanyl-N-[(E)-1-thiophen-2-ylethylideneamino]acetamide |
InChI |
InChI=1S/C16H16N4OS2/c1-11(14-8-5-9-22-14)18-19-15(21)10-23-16-17-12-6-3-4-7-13(12)20(16)2/h3-9H,10H2,1-2H3,(H,19,21)/b18-11+ |
InChI Key |
QCKPIWLRGIYPHU-WOJGMQOQSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)CSC1=NC2=CC=CC=C2N1C)/C3=CC=CS3 |
Canonical SMILES |
CC(=NNC(=O)CSC1=NC2=CC=CC=C2N1C)C3=CC=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-((E)-{[3-mercapto-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)phenol](/img/structure/B11980529.png)
![2-Ethyl-1-[4-(4-methoxybenzyl)-1-piperazinyl]-3-methylpyrido[1,2-A]benzimidazole-4-carbonitrile](/img/structure/B11980533.png)
![4-nitro-2-[(E)-(phenylimino)methyl]phenol](/img/structure/B11980538.png)

![(5E)-5-[4-(allyloxy)benzylidene]-2-(2-thienyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11980564.png)
![5-chloro-4-[1H-imidazol-1-yl(diphenyl)methyl]-2-pyrimidinyl methyl sulfide](/img/structure/B11980565.png)
![N-[2,2,2-trichloro-1-(2,4-dichlorophenoxy)ethyl]butanamide](/img/structure/B11980566.png)

![N'-[(E)-(2-methoxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11980588.png)

![ethyl (2E)-5-(4-tert-butylphenyl)-2-(2-chloro-6-fluorobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11980591.png)
![2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11980595.png)
![4-{(E)-[2-(3-nitrobenzoyl)hydrazono]methyl}phenyl 3-chloro-1-benzothiophene-2-carboxylate](/img/structure/B11980599.png)

